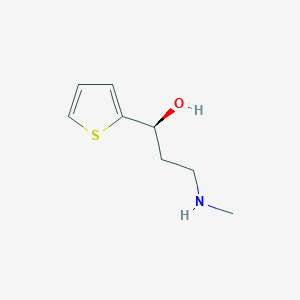

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

Descripción general

Descripción

“(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol” is a chemical compound with the molecular formula C8H13NOS and a molecular weight of 171.26 . It is also known as Duloxetine impurity B (PhEur) .

Synthesis Analysis

The compound can be synthesized using ACA liquid-core immobilized Saccharomyces cerevisiae CGMCC No. 2230 . The optimum culture time for ACA liquid-core immobilized cells was found to be 28 hours . The highest activity was found when reduction conditions were pH 6.0, 30 °C, and 180 rpm . The ACA-immobilized cells can be reused nine times and only 40% of the activity is retained after nine cycles .Molecular Structure Analysis

The InChI key for the compound is YEJVVFOJMOHFRL-ZETCQYMHSA-N .Chemical Reactions Analysis

The compound can be produced by asymmetric reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone (PRON) with microorganisms as catalysts . Product inhibition of reduction was observed in batch reduction . Continuous reduction in the membrane reactor was found to remove the product inhibition on reduction and improve production capacity .Physical And Chemical Properties Analysis

The compound is a solid with an optical activity of [α]/D -12.0±2.0°, c = 1 in methanol . It has a limited shelf life, with the expiry date on the label . The storage temperature is -20°C .Aplicaciones Científicas De Investigación

Microbial Production of Propanol

Propanol, including isomers like n-propanol and isopropanol, is a valuable molecule in industry, potentially produced from renewable resources through microbial fermentation. Such processes could provide an environmentally friendly alternative to chemical synthesis, with applications as biofuel components or chemical precursors. This area of research highlights the broader potential for microbial synthesis of complex organic compounds, potentially including "(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol" for various applications (Walther & François, 2016).

Downstream Processing of Biologically Produced Diols

The research on 1,3-propanediol and 2,3-butanediol, which can be biologically produced, underscores the importance and challenges of separating these compounds from fermentation broths. Efficient recovery and purification are crucial for their industrial application, emphasizing the need for improved separation technologies that could also be relevant for the purification of "(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol" from complex mixtures (Xiu & Zeng, 2008).

Novel Synthetic Opioids

While focusing on novel synthetic opioids, this study illuminates the complex chemistry and pharmacology of N-substituted benzamides and acetamides. Understanding these substances' chemistry and impact on drug markets could inform research into similar compounds, including the synthesis and potential therapeutic applications of "(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol" (Sharma et al., 2018).

Chemistry and Applications of Thioureas

This review on 1-(acyl/aroyl)-3-(substituted) thioureas reveals their extensive applications as ligands in coordination chemistry, with potential biological implications. The versatile chemical properties and applications of thioureas in creating metal complexes and their biological activity could guide research into the functionalization and application of "(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol" in similar contexts (Saeed, Flörke, & Erben, 2014).

Carcinogen Metabolites and Tobacco

While examining the metabolites of carcinogens in tobacco, this research provides insights into the metabolic pathways and detection of harmful compounds in biological systems. The methodologies and findings could be applied to study the metabolism and potential toxicity of "(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol," enhancing understanding of its safety profile and mechanism of action (Hecht, 2002).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1S)-3-(methylamino)-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJVVFOJMOHFRL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151422 | |

| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol | |

CAS RN |

116539-55-0 | |

| Record name | (αS)-α-[2-(Methylamino)ethyl]-2-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116539-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43P2XE546O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)

![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)

![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)

![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)

![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)